molecular formula C6H10Cl3NO2S B14017608 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane CAS No. 21946-69-0

1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane

Cat. No.: B14017608
CAS No.: 21946-69-0
M. Wt: 266.6 g/mol
InChI Key: ABIMQIMERFMGOP-UHFFFAOYSA-N
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Description

Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is a chemical compound with the molecular formula C6H10Cl3NO2S. This compound is known for its unique structure, which includes a trichloro-1-hydroxyethyl group attached to an acetamide moiety through a thioether linkage. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- typically involves the reaction of 2,2,2-trichloro-1-hydroxyethanethiol with an appropriate acetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The trichloro-1-hydroxyethyl group can form hydrogen bonds or interact with active sites, while the thioether linkage provides stability and specificity. These interactions can modulate biochemical pathways or inhibit specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)acetamide
  • 2-(2-hydroxyethoxy)acetamide
  • 2,2,2-trichloroacetamide

Uniqueness

Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is unique due to its combination of a trichloro-1-hydroxyethyl group and a thioether linkage. This structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the trichloro group enhances its reactivity and potential for forming hydrogen bonds, while the thioether linkage provides stability and resistance to hydrolysis.

Properties

CAS No.

21946-69-0

Molecular Formula

C6H10Cl3NO2S

Molecular Weight

266.6 g/mol

IUPAC Name

N-[2-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethyl]acetamide

InChI

InChI=1S/C6H10Cl3NO2S/c1-4(11)10-2-3-13-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11)

InChI Key

ABIMQIMERFMGOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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